3-Ethyl-5-fluorobenzaldehyde
Description
Contextual Significance within Fluoroaromatic Aldehydes
Fluoroaromatic aldehydes are a class of organic compounds that have garnered considerable interest due to the unique properties conferred by the fluorine atom. The high electronegativity and small size of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.org This makes fluoroaromatic aldehydes, including 3-Ethyl-5-fluorobenzaldehyde, attractive starting materials and intermediates in the synthesis of pharmaceuticals and agrochemicals. lboro.ac.ukdapinpharma.com The presence of both an electron-donating ethyl group and an electron-withdrawing fluorine atom on the aromatic ring of this compound creates a unique electronic environment that can be exploited in various chemical transformations.
Research Landscape and Scholarly Importance
While extensive research specifically detailing the properties and applications of this compound is still emerging, its importance can be inferred from the broader context of research into fluoroaromatic compounds. The synthesis and reactions of related fluorinated benzaldehydes are well-documented in scientific literature and patents, highlighting the value of this class of compounds. google.comnih.gov For instance, substituted fluorobenzaldehydes are key intermediates in the preparation of a wide range of biologically active molecules. nih.gov The demand for novel fluorinated building blocks in drug discovery and materials science suggests that the scholarly importance of this compound is poised to grow as its potential is further explored.
Physicochemical and Spectroscopic Data
The precise physicochemical and spectroscopic properties of this compound are crucial for its application in synthesis and for its characterization. While a comprehensive experimental dataset for this specific isomer is not widely published, data for related compounds and general principles of spectroscopy allow for the prediction of its key characteristics.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 3-Ethyl-4-fluorobenzaldehyde | 4-Ethyl-3-fluorobenzaldehyde |
| CAS Number | 1289123-08-5 chemicalbook.com | 370867-69-9 | 1289005-83-9 |
| Molecular Formula | C₉H₉FO | C₉H₉FO | C₉H₉FO |
| Molecular Weight | 152.17 g/mol | 152.17 g/mol chemsynthesis.com | 152.17 g/mol |
| Appearance | Likely a liquid or low-melting solid | Not available | Likely a liquid or low-melting solid |
| Boiling Point | Not available | Not available chemsynthesis.com | Not available |
| Density | Not available | Not available chemsynthesis.com | Not available |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | Signals corresponding to the aldehydic proton (CHO), aromatic protons (with coupling to fluorine), and the ethyl group (a quartet and a triplet). |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with C-F coupling), and the carbons of the ethyl group. |
| ¹⁹F NMR | A single resonance, the chemical shift of which is indicative of the fluorine's chemical environment. researchgate.net |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde, C-H stretches of the aromatic ring and ethyl group, and the C-F stretch. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Synthesis and Reactivity
The synthesis of this compound can be approached through various established methods for the preparation of substituted benzaldehydes.
Synthetic Methodologies
Common synthetic routes to aromatic aldehydes that could be adapted for this compound include:
Oxidation of the corresponding benzyl (B1604629) alcohol: 3-Ethyl-5-fluorobenzyl alcohol could be oxidized using a variety of reagents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, to yield the desired aldehyde.
Reduction of the corresponding benzoic acid derivative: The corresponding 3-ethyl-5-fluorobenzoic acid or its ester could be reduced to the aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H).
Formylation of a Grignard or organolithium reagent: A Grignard reagent or an organolithium species derived from 1-bromo-3-ethyl-5-fluorobenzene (B13262482) could be reacted with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde functionality. acs.org
From 3,5-difluoro starting materials: Nucleophilic aromatic substitution (SNAr) on a suitably activated 3,5-difluorinated aromatic precursor could be a viable route. lboro.ac.uk
Chemical Reactivity and Transformation
The reactivity of this compound is dictated by its functional groups. The aldehyde group is susceptible to nucleophilic attack, undergoing reactions such as:
Reductions: To form the corresponding benzyl alcohol.
Oxidations: To yield the corresponding benzoic acid.
Wittig and related olefination reactions: To form alkenes.
Condensation reactions: With amines to form imines or with active methylene (B1212753) compounds in Knoevenagel condensations. mdpi.com
The aromatic ring can undergo further electrophilic or nucleophilic substitution, with the directing effects of the ethyl and fluoro substituents influencing the position of the incoming group.
Applications in Organic Synthesis
The primary value of this compound lies in its role as a versatile intermediate for the construction of more complex molecular architectures.
Role as a Chemical Intermediate
As a functionalized aromatic aldehyde, this compound serves as a key building block. dapinpharma.com Its aldehyde group provides a reactive handle for chain extension and the introduction of new functionalities, while the substituted aromatic ring forms the core of the target molecule. Its utility is particularly pronounced in the synthesis of compounds where the specific substitution pattern is crucial for the desired properties.
Applications in Medicinal Chemistry and Materials Science
While specific examples of drugs or materials derived directly from this compound are not yet prevalent in the public domain, the broader class of fluoroaromatic aldehydes is extensively used in these fields. The incorporation of fluorine can enhance the pharmacological profile of a drug candidate by improving its metabolic stability and binding affinity. nih.gov In materials science, fluorinated aromatic compounds are used to create materials with specific electronic and optical properties. smolecule.com It is anticipated that this compound will find applications as an intermediate in the development of novel pharmaceuticals and advanced materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-5-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-2-7-3-8(6-11)5-9(10)4-7/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLSTRTVUZJHCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Ethyl 5 Fluorobenzaldehyde
Strategic Approaches to Aryl Fluorination
The formation of a carbon-fluorine (C-F) bond on an aromatic ring is a challenging yet crucial transformation in medicinal and materials chemistry. researchgate.net The high electronegativity of fluorine and the strength of the C-F bond necessitate specialized synthetic methods. These strategies can be broadly categorized into electrophilic, nucleophilic, and metal-mediated approaches, each with distinct mechanisms and applications.
Electrophilic Fluorination Strategies
Electrophilic fluorination involves the reaction of an electron-rich aromatic compound with an electrophilic fluorine source ("F+"). wikipedia.org This method is a direct approach to introduce fluorine onto an arene ring. The mechanism is believed to proceed via a polar SEAr pathway, where the decomposition of the Wheland intermediate is not the rate-determining step. researchgate.net The reaction's success hinges on the use of specialized reagents where the fluorine atom is bonded to a highly electron-withdrawing group, diminishing the electron density on the fluorine and rendering it electrophilic. wikipedia.org
A variety of N-F class reagents have been developed that are more stable, economical, and safer than early agents like elemental fluorine. wikipedia.orgrsc.org These reagents can be neutral or cationic and have become the cornerstone of modern electrophilic fluorination. wikipedia.orgbrynmawr.edu Common examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. brynmawr.edu Selectfluor®, a derivative of the base DABCO, is a commercially available, air- and water-tolerant salt used for electrophilic fluorination. researchgate.netwikipedia.org The reactivity of N-F reagents can span eight orders of magnitude, allowing for the selection of an appropriate reagent for a given substrate. nih.gov While effective for electron-rich aromatics, challenges in this method include controlling regioselectivity (ortho/para mixtures are common) and preventing dearomatization, especially with highly activated substrates like phenols. wikipedia.org
Interactive Table: Common Electrophilic N-F Fluorinating Agents
| Reagent Name | Acronym | Type | Key Features |
|---|---|---|---|
| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic | Highly reactive, stable, commercially available, low toxicity. researchgate.netwikipedia.org |
| N-Fluorobenzenesulfonimide | NFSI | Neutral | Mild fluorinating agent with a broad substrate scope. brynmawr.edu |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral | Effective fluorinating agent synthesized from the disulfonic acid. wikipedia.org |
Nucleophilic Fluorination Approaches
Nucleophilic aromatic substitution (SNAr) for fluorination is a powerful method, particularly for aromatic rings that are electron-deficient. acs.orgnih.gov In this two-step addition-elimination process, a nucleophilic fluoride (B91410) ion attacks the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. core.ac.uk Subsequently, a leaving group (typically a halide or a nitro group) is expelled, restoring aromaticity and yielding the aryl fluoride. core.ac.uk The presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) ortho or para to the leaving group is crucial to stabilize the negative charge of the Meisenheimer intermediate and accelerate the reaction. core.ac.ukacs.org
Traditional SNAr fluorinations often require harsh conditions, such as high temperatures and anhydrous environments, and may use expensive fluoride sources like cesium fluoride (CsF). acs.orgnih.gov Modern advancements have focused on developing milder and more efficient systems. For instance, combinations of inexpensive potassium fluoride (KF) with phase-transfer catalysts like tetrabutylammonium (B224687) chloride (Bu₄NCl) can serve as effective alternatives to CsF. acs.orgnih.gov The development of anhydrous tetramethylammonium (B1211777) fluoride (Me₄NF), which is stable, isolable, and highly reactive, has enabled SNAr fluorinations to proceed even at room temperature for activated substrates. acs.orgnih.gov
A significant advancement in nucleophilic fluorination is the deoxyfluorination of phenols. Phenols are attractive starting materials due to their wide availability. acs.org One prominent method involves their conversion to aryl fluorosulfonate (ArO-SO₂F) intermediates using sulfuryl fluoride (SO₂F₂), an inexpensive commodity chemical. acs.org These aryl fluorosulfonates are effective electrophiles that can then react with a nucleophilic fluoride source under mild conditions.
The combination of SO₂F₂ and tetramethylammonium fluoride (NMe₄F) allows for a one-pot conversion of phenols to aryl fluorides. acs.orgresearchgate.net In this process, NMe₄F can act as both the base to facilitate the formation of the aryl fluorosulfonate and as the nucleophilic fluoride source for the subsequent substitution. acs.org This transformation proceeds under mild conditions, often at room temperature, and is tolerant of a broad range of functional groups. acs.orgresearchgate.net Computational studies suggest that the C-F bond formation may proceed through a concerted transition state rather than a discrete Meisenheimer intermediate. acs.org
The hydroxyl group of a phenol (B47542) is a poor leaving group for nucleophilic substitution. Therefore, its activation is a prerequisite for deoxyfluorination. ucla.edu The conversion to an aryl fluorosulfonate, as described above, is one such activation strategy. acs.org This transformation renders the ipso-carbon sufficiently electrophilic for attack by a fluoride ion.
Other reagents have been developed to achieve the one-step ipso-substitution of phenolic hydroxyl groups. harvard.edunih.gov For example, 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium salts can be used to generate air- and moisture-insensitive deoxyfluorination reagents based on poly[hydrogen fluoride] salts. acs.org These reagents effectively convert electron-deficient phenols and their silyl (B83357) ether derivatives into the corresponding aryl fluorides in the presence of an organic base like DBU. acs.org The activation of the C-O bond is a key step, driven thermodynamically by the formation of stable byproducts, such as ureas or amides. ucla.edunih.gov These methods provide a direct route from readily available phenols to aryl fluorides, often with high functional group tolerance and without the formation of constitutional isomers that can sometimes be observed in metal-catalyzed reactions. nih.gov
Metal-Mediated Fluorination Techniques
Transition metal-catalyzed reactions have emerged as a powerful tool for forming C-F bonds under conditions complementary to classical methods. Palladium and copper are the most extensively studied metals for this purpose. nih.govgrantome.com
Palladium-catalyzed fluorination typically involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by ligand exchange with a fluoride source to generate an arylpalladium(II) fluoride intermediate. The final C-F bond is formed through reductive elimination from this intermediate. nih.gov A key challenge has been the slow rate of C-F reductive elimination. The development of bulky, electron-rich phosphine (B1218219) ligands, such as BrettPhos, has been crucial for overcoming this barrier, enabling the first successful Pd-catalyzed nucleophilic fluorination of aryl bromides and triflates. nih.govnih.gov These methods can still be challenged by the basicity of fluoride sources, which may require careful reaction design to minimize side reactions. nih.govacs.org
Copper-mediated fluorination offers an alternative, often lower-cost, strategy. These reactions can proceed through a Cu(I)/Cu(III) catalytic cycle. nih.gov The use of directing groups, such as a pyridyl group on the substrate, can be essential to stabilize copper intermediates and facilitate the oxidative addition of the aryl halide. acs.org While effective in certain cases, early copper-based systems often required high temperatures, stoichiometric amounts of copper, or expensive silver fluoride (AgF) as the fluoride source. grantome.com Ongoing research focuses on developing well-defined copper complexes with ligands like N-heterocyclic carbenes (NHCs) to create more efficient and broadly applicable catalysts. grantome.com
Interactive Table: Comparison of Aryl Fluorination Strategies
| Methodology | Fluorine Source | Typical Substrate | Key Features |
|---|---|---|---|
| Electrophilic Fluorination | N-F Reagents (e.g., Selectfluor®, NFSI) | Electron-rich arenes, phenols, enol ethers | Direct C-H fluorination; regioselectivity can be a challenge. wikipedia.org |
| Nucleophilic Aromatic Substitution (SNAr) | Alkali metal fluorides (KF, CsF), R₄NF | Electron-deficient aryl halides/nitroarenes | Requires activating groups; often high-yielding and regioselective. acs.orgcore.ac.uk |
| Deoxyfluorination of Phenols | SO₂F₂/NMe₄F, PhenoFluor™ | Phenols, aryl silyl ethers | Direct conversion of -OH to -F; mild conditions. acs.orgacs.org |
| Palladium-Catalyzed Fluorination | Metal fluorides (AgF, CsF) | Aryl bromides, iodides, triflates | Broad substrate scope; ligand design is critical. nih.govnih.gov |
| Copper-Mediated Fluorination | Metal fluorides (AgF, KF) | Aryl halides (often with directing groups) | Lower cost metal; can require high temperatures. nih.govgrantome.com |
Directed Synthetic Routes for 3-Ethyl-5-fluorobenzaldehyde
While a specific, documented industrial synthesis for this compound is not prevalent in the literature, its structure can be achieved by applying established synthetic methodologies to logical precursors. Plausible and efficient routes can be designed starting from commercially available materials such as 1-ethyl-3-fluorobenzene (B1590456) or by constructing the ring with the desired substitution pattern.
One highly strategic approach involves the late-stage introduction of the formyl (-CHO) group onto a pre-existing 1-ethyl-3-fluorobenzene scaffold. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic rings. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The ethyl and fluoro substituents on the ring direct the electrophilic Vilsmeier reagent. The ethyl group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director. Their combined influence would strongly favor formylation at the C5 position, which is para to the ethyl group and ortho to the fluorine, leading directly to the desired this compound product with high regioselectivity.
An alternative route begins with a precursor containing a hydroxyl group, such as 3-ethyl-5-hydroxybenzaldehyde. This intermediate can be subjected to a deoxyfluorination reaction. Applying the methodology discussed previously, the phenolic hydroxyl group can be activated, for instance by converting it into an aryl fluorosulfonate using sulfuryl fluoride (SO₂F₂). acs.org The subsequent nucleophilic displacement with a fluoride source like tetramethylammonium fluoride (NMe₄F) would yield the target this compound. acs.org This pathway benefits from the high efficiency and functional group tolerance of modern deoxyfluorination methods.
A third potential pathway could involve electrophilic fluorination of 3-ethylbenzaldehyde. In this scenario, the directing effects of the ethyl group (ortho, para) and the aldehyde group (meta) would be in opposition. The aldehyde is a deactivating group, making electrophilic substitution more difficult. While some formation of the desired this compound (fluorination meta to the aldehyde and ortho to the ethyl group) might occur, this route would likely suffer from low yields and the formation of multiple isomers, making it less synthetically desirable compared to the more regiocontrolled formylation or deoxyfluorination approaches.
Functionalization of Substituted Benzaldehyde (B42025) Precursors
The synthesis of this compound can be achieved through the strategic functionalization of appropriately substituted benzaldehyde precursors. A common approach involves the halogen exchange of a chlorine-substituted benzaldehyde with an alkali metal fluoride, such as potassium fluoride, in a polar aprotic solvent. google.comgoogle.com This method is effective for introducing the fluorine atom onto the aromatic ring. For instance, a precursor like 3-chloro-5-ethylbenzaldehyde could be subjected to fluorination to yield the target compound. Another pathway involves the metalation of a difluorinated benzene (B151609) derivative followed by formylation to introduce the aldehyde group. google.com These strategies rely on the careful selection of starting materials where the desired substituents are either already in place or can be introduced through high-yielding transformations.
Multi-component Condensation Reactions for Derivatives
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating substantial portions of all starting materials. frontiersin.org Fluorinated benzaldehydes, such as this compound, are valuable substrates in these reactions for creating diverse molecular scaffolds.
A notable example is the Knoevenagel condensation, which can be part of a three-component reaction. For instance, 4-fluorobenzaldehyde (B137897) has been successfully used in a one-pot reaction with β-ketonitriles and secondary cyclic amines. mdpi.com This reaction proceeds through an initial Knoevenagel condensation, followed by a nucleophilic aromatic substitution, demonstrating a pathway to highly functionalized derivatives. mdpi.com Similarly, fluorobenzaldehydes can participate in reactions with malononitrile (B47326) and various phenols or enolizable C-H activated compounds to produce a range of 2-amino-4H-pyran and chromene derivatives. rsc.org
Interactive Table: Examples of Multi-component Reactions with Fluorobenzaldehydes
| Reaction Type | Aldehyde Component | Other Reactants | Product Class |
| Knoevenagel-Michael | 4-Fluorobenzaldehyde | Malononitrile, Dimedone | 2-amino-4H-benzo[b]pyran |
| Knoevenagel-SNAr | 4-Fluorobenzaldehyde | β-Ketonitrile, Cyclic Amine | 4-Aminobenzylidene derivative |
| Chromene Synthesis | 4-Fluorobenzaldehyde | Malononitrile, Resorcinol | 2-amino-7-hydroxy-4H-chromene |
These MCRs highlight the utility of fluorinated benzaldehydes as key building blocks for generating libraries of complex heterocyclic compounds with potential applications in medicinal and materials science. frontiersin.orgnih.gov
Chemoenzymatic Synthesis Methods for Chiral Intermediates
The integration of chemical and enzymatic steps, known as chemoenzymatic synthesis, offers a powerful strategy for producing chiral molecules with high enantioselectivity. nih.gov While direct enzymatic synthesis of this compound is not widely documented, related chemoenzymatic cascades provide a blueprint for creating valuable chiral intermediates from similar aromatic aldehydes.
One such approach leverages styrene (B11656) oxide isomerase (SOI) to convert aryl epoxides into α-aryl aldehydes. nih.gov These unstable intermediates can be generated in situ and immediately used in a subsequent C-C bond-forming reaction catalyzed by another enzyme, such as a transaldolase, to yield stereopure non-standard amino acids. nih.gov This methodology establishes a versatile platform for producing α-aryl aldehydes and demonstrates their utility as synthons in biocatalytic cascades. nih.gov Enzymes like ene-reductases, activated by visible light, can also be used to synthesize fluorinated amides with remote chiral centers, showcasing the potential of photoenzymatic strategies for creating valuable fluorinated compounds. nih.gov
Catalytic Systems in this compound Synthesis
Catalysis is central to the efficient and selective synthesis of this compound and its derivatives. Modern catalytic systems, including Lewis acids and organocatalysts, alongside the adoption of green chemistry principles, have revolutionized the synthesis of fluorinated aromatics.
Role of Lewis Acids and Other Catalysts
Lewis acids play a crucial role in activating substrates and facilitating a variety of organic transformations. In the context of fluorinated aldehydes, Lewis acids can catalyze asymmetric addition reactions to fluorinated imines, enabling the synthesis of chiral α-fluoroalkyl amines with high regioselectivity and diastereoselectivity. rsc.orgsemanticscholar.org The choice of Lewis acid can be tuned to control the reaction outcome. rsc.orgsemanticscholar.org
The introduction of fluorine atoms into ligands can enhance the Lewis acidity of the coordinated metal center, leading to better activation of aldehydes in reactions like zinc-catalyzed alkylations. nih.gov Furthermore, fluorous Lewis acids, such as ytterbium perfluorooctanesulfonate (B1231939) (Yb(OPf)₃), have been developed for use in fluorous biphase systems. researchgate.net These catalysts are highly active for condensation reactions and can be easily separated and recycled, offering a green and efficient catalytic solution. researchgate.net
Organocatalysis in Fluorinated Aldehyde Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. nih.govprinceton.edu A significant breakthrough in this area is the direct enantioselective α-fluorination of aldehydes, which provides access to important chiral synthons. nih.govprinceton.eduresearchgate.net
This transformation is often mediated by chiral imidazolidinone catalysts (MacMillan catalysts) via enamine catalysis. nih.govprinceton.edu The aldehyde reacts with the catalyst to form a nucleophilic enamine intermediate, which then attacks an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). This method is applicable to a wide range of aldehyde substrates and can achieve high levels of enantioselectivity. princeton.eduresearchgate.net While catalyst loadings of 20 mol% are typical, successful fluorination has been achieved with as little as 2.5 mol% of the catalyst. nih.govprinceton.edu
Interactive Table: Organocatalytic α-Fluorination of Aldehydes
| Catalyst Type | Fluorine Source | Key Feature | Substrate Scope |
| Imidazolidinone (MacMillan) | NFSI | High enantioselectivity | Broad (aliphatic & aromatic aldehydes) |
| (S)-Proline | Selectfluor | Direct α-fluorination of aldehydes/ketones | Moderate yields, low enantioselectivity |
| Jørgensen–Hayashi catalyst | NFSI | Kinetic resolution of α-chloroaldehydes | α-branched aldehydes |
Advanced Reaction Conditions and Green Chemistry Integration
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly being integrated into synthetic methodologies. sruc.ac.ukresearchgate.net For the synthesis of derivatives from fluorinated benzaldehydes, this includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. sruc.ac.uk
One advanced technique is the use of mechanochemistry, specifically ball milling, for solvent-free, one-pot multi-component reactions. rsc.orgrasayanjournal.co.in This approach has been successfully applied to the synthesis of various pyran and chromene derivatives from aryl aldehydes, malononitrile, and active C-H compounds, using a mild basic organocatalyst like potassium phthalimide (B116566) (POPI). rsc.org These solvent-free reactions are often rapid, high-yielding, and minimize waste, aligning perfectly with the goals of green chemistry. rasayanjournal.co.insciencescholar.us The use of microwave irradiation is another green technique that can accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rasayanjournal.co.insciencescholar.us
Purification and Isolation Techniques
The purification and isolation of this compound from reaction mixtures are critical steps to ensure high purity for subsequent applications. The choice of technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Standard laboratory and industrial methods such as chromatography, distillation, and crystallization are commonly employed. google.com
Following synthesis, the crude product often exists as an oil or solid within a mixture of solvents, unreacted starting materials, and byproducts. A typical initial workup may involve extraction with an organic solvent, followed by washing with water or brine, and drying over an anhydrous agent like sodium sulfate. google.com Concentration of the organic layer then yields the crude this compound. google.com
Chromatographic Methods
Column chromatography is a frequently utilized technique for the purification of benzaldehyde derivatives. mdpi.com This method separates compounds based on their differential adsorption to a stationary phase, such as silica (B1680970) gel or alumina. google.com The crude product is loaded onto the column and eluted with a suitable solvent system, often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate. mdpi.com The fractions are collected and analyzed, for instance by thin-layer chromatography (TLC), to identify those containing the pure product. google.com High-performance liquid chromatography (HPLC) can also be used for both analysis and purification. google.comsemanticscholar.org
Gas chromatography (GC), particularly methods like low thermal mass GC (LTM GC), has been developed for the rapid separation and quantitative determination of isomers of related compounds such as bromofluorobenzaldehydes. rsc.org While primarily an analytical technique, the principles are fundamental to preparative GC separations. rsc.org
Distillation
Given its boiling point of 210-212°C, distillation is a viable method for purification. For analogous compounds like 2-fluoro-5-bromobenzaldehyde, vacuum distillation (rectification under vacuum) has proven effective. google.com This technique allows for distillation at a lower temperature, which prevents the degradation of thermally sensitive compounds. For example, 2-fluoro-5-bromobenzaldehyde is collected at a boiling point of 63-65°C under a pressure of 3 mmHg. google.com
Crystallization
Crystallization is another primary method for purifying solid compounds. If the crude this compound is solid or can be induced to solidify, it can be dissolved in a suitable hot solvent and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution. mdpi.com The pure crystals can then be collected by filtration. mdpi.com For some substituted benzaldehydes, bulk melting crystallization has also been employed as a purification strategy. google.com
The table below summarizes purification techniques applied to analogous halogenated benzaldehydes, providing insights into methods applicable to this compound.
| Purification Technique | Compound Example | Conditions / Details |
| Vacuum Distillation | 2-fluoro-5-bromobenzaldehyde | 63-65 °C / 3mmHg. google.com |
| Column Chromatography | Various Benzaldehyde Derivatives | Stationary phase: Silica gel; Eluent: Ethyl acetate-hexane. mdpi.com |
| Recrystallization | Various Benzaldehyde Derivatives | The crude product is dissolved in a suitable solvent (e.g., ethanol), and pure crystals are formed upon cooling and collected by filtration. mdpi.com |
| Bulk Melting Crystallization | 3-bromo-4-fluorobenzaldehyde | The crude product is purified at 31°C to yield the pure product. google.com |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Ethyl 5 Fluorobenzaldehyde
Fundamental Reactivity of the Aldehyde Moiety
The aldehyde functional group is characterized by a carbonyl (C=O) group bonded to a hydrogen atom and an aromatic ring. The significant difference in electronegativity between the carbon and oxygen atoms results in a polarized bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. ncert.nic.in Aldehydes are generally more reactive in nucleophilic addition reactions than ketones due to less steric hindrance and electronic factors. ncert.nic.in
Nucleophilic addition is a fundamental reaction class for aldehydes. ncert.nic.in In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. ncert.nic.inevitachem.com This intermediate is then typically protonated to yield the final alcohol product.
For 3-Ethyl-5-fluorobenzaldehyde, the rate and outcome of nucleophilic additions are significantly influenced by the electronic properties of the substituents on the benzene (B151609) ring. The fluorine atom, being highly electronegative, exerts a powerful electron-withdrawing inductive effect, which enhances the partial positive charge (electrophilicity) on the carbonyl carbon. chegg.comjecibiochem.com This effect makes the aldehyde more reactive toward nucleophiles compared to unsubstituted benzaldehyde (B42025). jecibiochem.com Conversely, the ethyl group is weakly electron-donating, which slightly counteracts this activation, but the effect of the fluorine atom is generally dominant.
Condensation reactions involve an initial nucleophilic addition step followed by a dehydration (elimination of water) step to form a new carbon-carbon double bond. These reactions are central to the synthetic utility of this compound, enabling the construction of more complex molecular architectures.
The Stetter reaction is a conjugate addition (1,4-addition) of an aldehyde to an α,β-unsaturated compound, such as a ketone, ester, or nitrile. organic-chemistry.orgambeed.com The reaction is typically catalyzed by an N-heterocyclic carbene (NHC), generated in situ from a thiazolium salt and a base, or by a cyanide ion. organic-chemistry.orgias.ac.in A key feature of the Stetter reaction is the "umpolung" or reversal of polarity of the aldehyde's carbonyl carbon from an electrophile to a nucleophile. ias.ac.in
The mechanism begins with the addition of the NHC catalyst to the aldehyde, forming a tetrahedral intermediate known as the Breslow intermediate. ias.ac.in This species is nucleophilic and adds to the Michael acceptor (the α,β-unsaturated compound) in an irreversible conjugate addition step. ias.ac.in Subsequent proton transfer and elimination of the catalyst regenerate the carbene and yield the 1,4-dicarbonyl product. ias.ac.in
While specific studies on this compound in the Stetter reaction are not prevalent, fluorinated benzaldehydes are commonly used substrates. For instance, p-fluorobenzaldehyde is a key reactant in the synthesis of major pharmaceuticals like the antipsychotic drug Haloperidol and the lipid-lowering agent Atorvastatin via Stetter reactions. epa.govnih.gov Based on this precedent, this compound is expected to react efficiently with Michael acceptors to furnish 1,4-diketones.
Table 1: Representative Stetter Reaction with this compound
| Reactant 1 | Reactant 2 (Michael Acceptor) | Catalyst | Product Type |
| This compound | Methyl vinyl ketone | 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride / Triethylamine | 1,4-Diketone |
The Knoevenagel condensation is the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid, malononitrile (B47326), or ethyl acetoacetate. researchgate.net The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an amine with an acid co-catalyst. researchgate.net
The mechanism proceeds via the base-catalyzed deprotonation of the active methylene compound to form a stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated and subsequently undergoes elimination of a water molecule to generate the final α,β-unsaturated product. mdpi.com Research on related fluorobenzaldehydes suggests a highly efficient pathway where the initial Knoevenagel adduct is even more reactive than the starting aldehyde, facilitating subsequent reactions if other nucleophiles are present. mdpi.com For example, reactions between 3-fluorobenzaldehyde (B1666160) and various active methylene compounds have been reported. evitachem.comdergipark.org.tr
Table 2: Representative Knoevenagel Condensation
| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst | Product |
| This compound | Malononitrile | Piperidine | 2-(3-Ethyl-5-fluorobenzylidene)malononitrile |
| This compound | Ethyl acetoacetate | Piperidine / Acetic Acid | Ethyl 2-(3-ethyl-5-fluorobenzylidene)-3-oxobutanoate |
Condensation Reaction Pathways
Impact of Fluorine Substitution on Aromatic Reactivity
The fluorine atom exhibits a dual electronic nature. It possesses a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a moderately electron-donating resonance effect (+R) due to its lone pairs of electrons. researchgate.net In the case of fluorobenzenes, the inductive effect generally outweighs the resonance effect, deactivating the ring towards electrophilic aromatic substitution compared to benzene. researchgate.net
In this compound, the fluorine atom is meta to the aldehyde group. At this position, its resonance effect does not extend to the carbonyl carbon, but its powerful inductive effect does. This -I effect withdraws electron density from the aromatic ring and, by extension, from the aldehyde's carbonyl carbon. This withdrawal significantly increases the carbon's electrophilicity, making the aldehyde more susceptible to nucleophilic attack. chegg.comjecibiochem.com This leads to faster reaction rates (kinetics) for nucleophilic addition and condensation reactions. jecibiochem.com
The ethyl group, being an alkyl group, is weakly electron-donating through an inductive effect (+I). This effect slightly counteracts the electron-withdrawing properties of the fluorine and aldehyde groups but is generally considered to have a minor impact compared to the potent effect of the fluorine atom. The combination of these substituents makes the carbonyl group of this compound a highly reactive electrophilic center.
Table 3: Summary of Substituent Electronic Effects
| Substituent | Position | Inductive Effect | Resonance Effect | Net Effect on Carbonyl Reactivity |
| Fluorine | meta | Strong Electron-Withdrawing (-I) | Weak/No effect at meta | Strongly Activating |
| Ethyl Group | meta | Weak Electron-Donating (+I) | None (Hyperconjugation) | Weakly Deactivating |
| Aldehyde Group | - | Strong Electron-Withdrawing (-I) | Strong Electron-Withdrawing (-R) | Defines the primary reaction site |
Mechanistic Pathways of Key Transformations
Carbon-Fluorine Bond Formation:
The synthesis of fluorinated aromatic compounds like this compound often involves nucleophilic aromatic substitution (SNAr) or transition metal-mediated fluorination reactions. nih.gov In SNAr, a leaving group on the aromatic ring is displaced by a fluoride (B91410) ion. The efficiency of this process is highly dependent on the anhydrous nature of the fluoride source, as water can significantly reduce the nucleophilicity of the fluoride ion through hydrogen bonding. nih.gov The use of quaternary ammonium (B1175870) fluorides, such as tetrabutylammonium (B224687) fluoride (TBAF), can enhance solubility and reactivity in organic solvents. nih.gov
Transition metal-catalyzed fluorination, particularly using palladium complexes, has emerged as a powerful method for C-F bond formation. nih.gov These reactions often involve reductive elimination from a metal-fluoride complex. Mechanistic studies have shown that the nature of the ligands on the metal center is crucial for promoting the desired C-F bond formation over other potential side reactions. nih.gov
Carbon-Fluorine Bond Cleavage:
The cleavage of the robust C-F bond is a challenging but important transformation. In the context of fluorinated benzaldehydes, this can occur under various conditions, including enzymatic, photochemical, or metal-mediated reactions. nih.govmdpi.com
Metalloenzymes, such as certain hydroxylases, have been shown to catalyze the cleavage of C-F bonds in fluorinated aromatic compounds. nih.gov The proposed mechanism often involves an electrophilic attack by a high-valent metal-oxo species on the aromatic ring, leading to the formation of an intermediate that can then eliminate a fluoride ion. nih.gov
Visible light photoredox catalysis has also been employed for C-F bond cleavage. mdpi.com This method typically involves a single electron transfer (SET) from an excited photocatalyst to the fluorinated aromatic compound, generating a radical anion. This radical anion can then fragment, leading to the cleavage of the C-F bond and the formation of an aryl radical, which can be trapped by various reagents. mdpi.com The reactivity in this process is influenced by the reduction potential of the substrate, which is affected by the other substituents on the aromatic ring. mdpi.com
| Reaction Type | Key Mechanistic Features |
| C-F Bond Formation (SNAr) | Nucleophilic attack of fluoride, formation of a Meisenheimer complex, elimination of a leaving group. core.ac.ukdiva-portal.org |
| C-F Bond Formation (Metal-Catalyzed) | Oxidative addition, ligand exchange, and reductive elimination from a metal center. nih.gov |
| C-F Bond Cleavage (Enzymatic) | Electrophilic attack by a metal-oxo species on the aromatic ring. nih.gov |
| C-F Bond Cleavage (Photoredox) | Single electron transfer to form a radical anion, followed by fragmentation. mdpi.com |
Radical-relay reactions represent a powerful strategy for the site-selective functionalization of C-H bonds, including those in molecules like this compound. nih.gov These reactions typically involve the generation of a radical species that can abstract a hydrogen atom from a specific C-H bond, creating a carbon-centered radical. This radical can then be trapped by a variety of reagents to form new C-C or C-heteroatom bonds. nih.govrsc.org
The regioselectivity of the initial hydrogen atom transfer (HAT) is a key aspect of these reactions. In this compound, the benzylic C-H bonds of the ethyl group are particularly susceptible to HAT due to the stability of the resulting benzylic radical. The fluorine atom and the aldehyde group can influence the reactivity and selectivity of this process through their electronic effects.
Copper-catalyzed radical relay reactions have shown significant promise in C(sp³)–H functionalization. rsc.org In these systems, a copper catalyst can mediate the formation of the key radical intermediates and facilitate the subsequent cross-coupling step. The design of the ligands on the copper center is crucial for controlling the reactivity and achieving high selectivity. rsc.org
Site-selective C-H functionalization can also be achieved using enzymatic catalysts. researchgate.net Engineered enzymes can be designed to recognize specific C-H bonds in a substrate and perform a desired transformation with high precision. This approach offers the potential for highly selective modifications of complex molecules under mild conditions. researchgate.net
The reactivity of this compound is governed by both intramolecular and intermolecular interactions. Intramolecularly, the electronic interplay between the ethyl group, the fluorine atom, and the aldehyde functionality dictates the molecule's inherent reactivity.
Intramolecular Reactions:
Intramolecular reactions involving fluorinated benzaldehydes can lead to the formation of complex heterocyclic structures. For instance, intramolecular Povarov reactions have been utilized to synthesize chromenopyridine fused polyheterocycles. acs.orgacs.org In such a reaction starting from a derivative of this compound, the aldehyde would act as the dienophile, and a suitably positioned dienophile on a side chain would participate in a cycloaddition. The fluorine and ethyl groups would influence the electronic nature of the dienophile and the stereochemical outcome of the cyclization.
Intermolecular Reactions:
Intermolecular reactions of this compound are numerous. As an aldehyde, it readily participates in reactions such as condensations, cycloadditions, and nucleophilic additions.
Condensation Reactions: Three-component condensation reactions involving 4-fluorobenzaldehyde (B137897) (a close analog), β-ketonitriles, and secondary cyclic amines have been reported to form dihydrofurans. mdpi.com The mechanism involves the formation of an enamine, followed by a Michael addition and subsequent cyclization.
Cycloaddition Reactions: Rhodium-catalyzed three-component cycloaddition reactions of aldehydes with α-alkyl-α-diazoesters and dipolarophiles can produce highly functionalized dihydro- and tetrahydrofurans. nih.gov The aldehyde acts as the carbonyl ylide precursor in these transformations.
Tishchenko Reaction: The Tishchenko reaction, which involves the disproportionation of an aldehyde to form an ester, is another important intermolecular reaction. rsc.org The presence of electron-withdrawing groups, such as fluorine, on the benzaldehyde can increase the reaction rate. rsc.org
The dynamics of these reactions are influenced by factors such as solvent, temperature, and the presence of catalysts. Computational studies can provide valuable insights into the transition states and reaction pathways of these complex transformations. researchgate.net
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction mechanism for aromatic compounds bearing electron-withdrawing groups and a suitable leaving group. masterorganicchemistry.com While the fluorine atom in this compound is not typically a leaving group in SNAr reactions, understanding this mechanism is crucial as it is often the method used to introduce the fluorine atom in the first place or to further functionalize a related precursor.
The SNAr mechanism proceeds via a two-step addition-elimination process. core.ac.uk
Addition: A nucleophile attacks the aromatic ring at the carbon atom bearing the leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.ukdiva-portal.org
Elimination: The leaving group departs from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final product. core.ac.uk
For an SNAr reaction to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, such as nitro groups or, to a lesser extent, carbonyl groups, positioned ortho or para to the leaving group. diva-portal.orgmasterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer complex through resonance. The aldehyde group in this compound would provide some activation, particularly for nucleophilic attack at the ortho and para positions relative to it.
The nature of the leaving group is also important. Halogens are common leaving groups, with fluoride being surprisingly effective in many cases, despite the strength of the C-F bond. diva-portal.org This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.
| Mechanistic Step | Description | Key Intermediates/Transition States |
| Nucleophilic Addition | The nucleophile attacks the carbon atom bearing the leaving group. | Meisenheimer complex (a resonance-stabilized carbanion). core.ac.ukdiva-portal.org |
| Elimination | The leaving group is expelled, and aromaticity is restored. | Transition state leading to the aromatic product. |
Advanced Computational and Theoretical Investigations of 3 Ethyl 5 Fluorobenzaldehyde
Quantum Chemical Methodologies
Quantum chemical methods are foundational to modern chemical research, offering deep insights into molecular behavior. These computational approaches allow for the detailed examination of electronic structure, orbital interactions, and reactivity descriptors.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. rsc.org It is favored for its balance of accuracy and computational efficiency. For 3-Ethyl-5-fluorobenzaldehyde, DFT calculations can determine its optimized molecular geometry, vibrational frequencies, and various thermodynamic parameters in the ground state. doi.org
Studies on similar benzaldehyde (B42025) derivatives demonstrate that DFT, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict structural parameters. doi.org The planarity or near-planarity of the benzaldehyde core is a key determinant of its interaction capabilities, promoting effective adsorption on surfaces or interaction with biological receptors. mdpi.com The energetics of the molecule, including its total energy, enthalpy, and Gibbs free energy of formation, can be calculated, providing a measure of its thermodynamic stability.
Table 1: Calculated Quantum Chemical Parameters for Benzaldehyde Derivatives (Illustrative)
This table illustrates typical parameters obtained from DFT calculations for benzaldehyde derivatives, as specific published data for this compound is not available. The values are representative of the class of compounds.
| Parameter | Description | Illustrative Value Range | Reference |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. | -6.0 to -7.5 eV | mdpi.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. | -1.5 to -2.5 eV | mdpi.com |
| ΔE (Energy Gap) | The difference between ELUMO and EHOMO; relates to chemical reactivity and stability. | 4.0 to 5.5 eV | mdpi.comnih.gov |
| Dipole Moment (µ) | A measure of the net molecular polarity. | 2.0 to 4.0 Debye | doi.org |
| Mulliken Charges | Distribution of electron charge among the atoms in the molecule. | Varies per atom | rsc.org |
Data is hypothetical and based on typical values for similar compounds found in the literature.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov
HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate electrons. For benzaldehyde derivatives, the HOMO is typically distributed over the phenyl ring and the oxygen atom of the carbonyl group. mdpi.com A higher HOMO energy (EHOMO) corresponds to a better electron-donating capacity.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept electrons. The LUMO in these compounds is often localized on the carbonyl group and the aromatic ring. mdpi.com A lower LUMO energy (ELUMO) signifies a greater ability to accept electrons.
Energy Gap (ΔE = ELUMO - EHOMO): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov
Electron density distribution maps reveal the electron-rich and electron-poor regions of this compound. The electronegative fluorine and oxygen atoms would create regions of high electron density (negative electrostatic potential), while the aldehyde proton and aromatic protons would be electron-deficient (positive electrostatic potential). This distribution is fundamental to predicting sites for electrophilic and nucleophilic attack.
While covalent bonds define a molecule's primary structure, non-covalent interactions (NCIs) govern its conformation, crystal packing, and interactions with other molecules. mdpi.com The NCI index is a computational tool that visualizes these weak interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds, in real space. mdpi.comillinois.edu For this compound, NCI analysis would identify intramolecular interactions, like potential C-H···F or C-H···O hydrogen bonds, that stabilize certain conformers. It can also map intermolecular interactions that are crucial in condensed phases. researchgate.net
Global Reactivity Indices (GRIs) are derived from DFT calculations and provide quantitative measures of a molecule's reactivity. Key indices include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge.
These indices help in comparing the reactivity of this compound with other reagents and in predicting its behavior in various chemical environments.
Computational Modeling of Reaction Pathways
Computational modeling extends beyond static properties to simulate the dynamics of chemical reactions. This involves mapping potential energy surfaces to identify the most favorable routes from reactants to products.
A chemical reaction proceeds along a reaction coordinate that passes through one or more energy barriers, the peaks of which are known as transition states (TS). whiterose.ac.uk DFT calculations are instrumental in locating the geometry and energy of these short-lived, high-energy structures. chinesechemsoc.orgchinesechemsoc.org By identifying the transition state, chemists can calculate the activation energy of a reaction, which is the primary determinant of the reaction rate.
For reactions involving this compound, such as nucleophilic additions to its carbonyl group, computational models can predict the structure of the tetrahedral intermediate that is formed. acs.org In more complex, multi-step reactions, like the Biginelli or Julia-Kocienski reactions, DFT can elucidate the entire energy profile, mapping out all intermediates and transition states. chinesechemsoc.orgchinesechemsoc.orgacs.org This allows for a detailed mechanistic understanding, confirming or refuting proposed reaction pathways. For example, in condensations, different mechanistic routes like the iminium, enamine, or Knoevenagel pathways can be compared based on their calculated thermodynamic favorability. acs.org
Many chemical reactions can yield multiple products. Computational modeling is invaluable for predicting and explaining stereoselectivity (the preference for one stereoisomer over another) and chemoselectivity (the preference for reaction at one functional group over another).
Stereoselectivity: In reactions that create a new chiral center, computational analysis of the transition states leading to different stereoisomers can explain the observed product ratio. chinesechemsoc.orgchinesechemsoc.org The transition state with the lower activation energy will be favored, leading to the major product. Factors influencing this, such as steric hindrance or stabilizing secondary orbital interactions, can be precisely modeled and visualized. chinesechemsoc.orgchinesechemsoc.org
Chemoselectivity: this compound possesses multiple reactive sites. In cross-coupling reactions, for instance, a reagent could potentially interact with the aldehyde or the aromatic ring. Computational studies can determine the most likely reaction course by comparing the activation barriers for competing pathways. researchgate.net This predictive power is essential for designing selective synthetic strategies, avoiding unwanted side products. acs.org
Quantitative Structure-Property Relationship (QSPR) and Structure-Reactivity Correlations
Quantitative Structure-Property Relationship (QSPR) and the closely related Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties or biological activities. researchgate.net These models rely on the principle that the properties of a chemical are intrinsically linked to its molecular structure. By quantifying structural features through molecular descriptors, QSPR models can predict the behavior of new or untested compounds. researchgate.netacs.org
Correlating Molecular Descriptors with Chemical Behavior
In the context of this compound and related aromatic aldehydes, QSPR and QSAR studies utilize a variety of molecular descriptors to predict chemical behavior, such as reactivity, toxicity, or specific physical properties. tandfonline.comjmaterenvironsci.com These descriptors can be broadly categorized into electronic, steric, and topological parameters.
Molecular Descriptors in QSPR/QSAR Studies:
Researchers have successfully developed QSPR models for substituted benzaldehydes to predict properties like the ¹⁷O NMR carbonyl chemical shifts. acs.orgacs.org These models often employ descriptors calculated at the semi-empirical (e.g., PM3) or Density Functional Theory (DFT) levels of theory. acs.orgjmaterenvironsci.comresearchgate.net For instance, the geometry of a series of substituted benzaldehydes can be optimized, and from these optimized structures, various electronic and steric descriptors are calculated to represent the properties of the benzene (B151609) ring, the aldehyde group, and the bond connecting them. acs.orgresearchgate.net
Commonly used molecular descriptors in studies of aromatic aldehydes include:
Electronic Descriptors: These describe the electronic aspects of the molecule, such as dipole moment, polarizability, and atomic charges. tandfonline.com The electrophilic nature of the carbonyl group is a key factor in the reactivity of aldehydes, and electronic descriptors help quantify this. oup.com For example, an increase in the negative net atomic charge on an atom can enhance toxicity by facilitating the formation of Schiff bases with biological macromolecules. tandfonline.com
Steric/Topological Descriptors: These account for the size and shape of the molecule. Examples include molecular weight, molar volume, parachor, and molecular connectivity indices. tandfonline.comjmaterenvironsci.com These descriptors are crucial for understanding how the molecule interacts with its environment or a biological receptor.
Hydrophobicity Descriptors: The octanol/water partition coefficient (log P or log Kow) is a common descriptor used to model the toxicity of aldehydes, as it relates to the compound's ability to partition into biological membranes. oup.comnih.gov
The following interactive table provides examples of molecular descriptor types and their relevance in predicting the chemical behavior of substituted benzaldehydes.
| Descriptor Type | Example Descriptors | Relevance to Chemical Behavior |
|---|---|---|
| Electronic | Dipole Moment, Polarizability, Net Atomic Charges, Donor-Acceptor Superdelocalizability | Quantifies the electrophilicity of the carbonyl carbon, influencing reactivity in nucleophilic addition reactions and interactions with biological targets. tandfonline.comoup.com |
| Steric/Topological | Molecular Weight, Molar Refractivity, Molar Volume, Molecular Connectivity Indices | Describes the size and shape of the molecule, affecting its ability to fit into active sites of enzymes or receptors. tandfonline.comjmaterenvironsci.com |
| Hydrophobicity | log P (Octanol/Water Partition Coefficient) | Indicates the compound's ability to cross biological membranes, a key factor in its bioavailability and toxicity. oup.comnih.gov |
By establishing a regression between these calculated descriptors and experimentally determined properties (e.g., toxicity, reaction rates), predictive models are built. jmaterenvironsci.comresearchgate.net These models are then validated to ensure their robustness and predictive power for new compounds within the model's applicability domain. researchgate.net
Influence of Substituent Effects on Fluorobenzaldehydes
The reactivity and properties of the benzaldehyde core are significantly modulated by the electronic and steric nature of the substituents on the aromatic ring. In this compound, the aldehyde group's reactivity is influenced by the combined effects of the ethyl group at the meta-position and the fluorine atom, also at a meta-position relative to the formyl group.
Electronic Effects:
Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Fluorine (F): As a halogen, fluorine is an electron-withdrawing group due to its high electronegativity (inductive effect, -I). When attached to an aromatic ring, it also exhibits a weak electron-donating resonance effect (+R). However, the inductive effect typically dominates for halogens. The fluorine atom in this compound withdraws electron density from the benzene ring, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Studies on fluorobenzaldehydes have shown that the electron-withdrawing nature of fluorine enhances the rate of reactions where the aldehyde acts as an electrophile, such as in aldol (B89426) condensations. sci-hub.se Gas-phase studies also confirm that halobenzaldehydes generally have lower proton affinities than benzaldehyde itself, consistent with the electron-withdrawing nature of halogens. rsc.orgpsu.edursc.org
Ethyl (C₂H₅): The ethyl group is an alkyl group, which is considered electron-donating through an inductive effect (+I). It pushes electron density into the benzene ring, which would tend to decrease the electrophilicity of the carbonyl carbon.
Steric Effects:
While electronic effects are often paramount, steric hindrance from substituents, particularly those in the ortho position, can play a significant role by shielding the aldehyde group from attack. acs.org In this compound, both the ethyl and fluoro groups are in the meta positions, which minimizes direct steric hindrance on the carbonyl group. Therefore, their influence on reactivity is expected to be predominantly electronic.
The following interactive table summarizes the expected influence of the ethyl and fluoro substituents on the properties of the benzaldehyde ring in this compound.
| Substituent | Position | Electronic Effect | Influence on Carbonyl Group Reactivity |
|---|---|---|---|
| Fluoro (F) | 5- (meta) | Strongly Electron-Withdrawing (Inductive, -I) | Increases electrophilicity, enhancing reactivity towards nucleophiles. sci-hub.sersc.org |
| Ethyl (CH₂CH₃) | 3- (meta) | Weakly Electron-Donating (Inductive, +I) | Decreases electrophilicity, slightly reducing reactivity towards nucleophiles. |
The net effect on the reactivity of this compound would be a result of the interplay between these substituent effects. The stronger electron-withdrawing nature of the fluorine atom likely has a more dominant influence than the electron-donating ethyl group, leading to a carbonyl group that is more reactive than that in benzaldehyde or ethylbenzaldehyde, but potentially less reactive than in 3-fluorobenzaldehyde (B1666160).
Spectroscopic and Advanced Analytical Data for this compound Remain Elusive in Publicly Available Research
Despite a comprehensive search of scientific literature and chemical databases, detailed spectroscopic and advanced analytical data for the chemical compound This compound are not publicly available. As a result, a rigorous characterization based on the requested analytical techniques cannot be provided at this time.
Efforts to locate experimental data for the following analytical methods proved unsuccessful:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H NMR, ¹³C NMR, or ¹⁹F NMR spectra for this compound could be found. Consequently, an analysis of its proton and carbon environments, as well as fluorine coupling, is not possible. Furthermore, no data from advanced two-dimensional (2D) NMR techniques such as DEPT, HHCOSY, TOCSY, or NOESY were discovered.
Vibrational Spectroscopy: Similarly, there is a lack of publicly available Infrared (IR) spectroscopy data for this compound. This prevents the identification of its functional groups and any conformational analysis based on vibrational modes.
While information on related compounds, such as 3-fluorobenzaldehyde and other derivatives, is accessible, the specific substitution pattern of an ethyl group at the 3-position and a fluorine atom at the 5-position of the benzaldehyde ring makes direct extrapolation of their spectroscopic data scientifically unsound. Adherence to rigorous scientific accuracy precludes the use of data from analogous but structurally distinct molecules.
The absence of this fundamental characterization data in the public domain suggests that while the compound may be available commercially or synthesized for specific research purposes, its detailed analytical properties have not been published in peer-reviewed journals or deposited in accessible spectroscopic databases. Therefore, the generation of an article with the requested detailed, informative, and scientifically accurate content for the specified sections is not feasible.
Rigorous Spectroscopic and Advanced Analytical Characterization for Academic Research
Vibrational Spectroscopy
Raman Spectroscopy Applications
Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about a molecule's structure, symmetry, and vibrational modes. optica.org When applied to 3-Ethyl-5-fluorobenzaldehyde, the resulting spectrum would exhibit a series of characteristic bands corresponding to the vibrations of its specific functional groups and aromatic framework.
Key diagnostic peaks would arise from the stretching and bending vibrations of the aldehyde group, the ethyl substituent, and the fluorinated benzene (B151609) ring. Unlike infrared spectroscopy, Raman spectra of substituted benzenes are often simpler in the lower frequency region (below 900 cm⁻¹), as C-H wagging modes of the phenyl group are typically weak or absent. s-a-s.org Analysis of the Raman spectrum would allow for unambiguous confirmation of the compound's structural features.
Table 1: Predicted Characteristic Raman Bands for this compound (Note: These are predicted positions based on typical values for substituted benzaldehydes and are for illustrative purposes.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium-Strong |
| Aldehyde C-H Stretch | 2820 - 2850 | Medium |
| Ethyl C-H Stretch | 2880 - 2980 | Strong |
| Carbonyl C=O Stretch | 1690 - 1715 | Strong |
| Aromatic C=C Stretch | 1580 - 1610 | Strong |
| C-F Stretch | 1200 - 1280 | Medium |
| Ring Breathing Mode | ~1000 | Strong, Sharp |
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. miamioh.edu For this compound (C₉H₉FO), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is invaluable for distinguishing between isomers or compounds with the same nominal mass. google.com
Table 2: Theoretical HRMS Data for this compound
| Molecular Formula | Ion Species | Calculated Exact Mass (Da) |
| C₉H₉FO | [M+H]⁺ | 153.0710 |
| C₉H₉FO | [M+Na]⁺ | 175.0529 |
| C₉H₉FO | [M]⁺• | 152.0632 |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal technique for analyzing volatile compounds like this compound. The sample is first vaporized and separated from other components on a GC column, and the eluted compound is then ionized and fragmented in the mass spectrometer.
The resulting mass spectrum would show a molecular ion peak ([M]⁺•) corresponding to the compound's molecular weight (152.15 g/mol ). The primary fragmentation patterns for aromatic aldehydes typically involve α-cleavage. jove.com This would lead to characteristic fragment ions from the loss of a hydrogen atom ([M-1]⁺) or the entire formyl radical ([M-29]⁺), which are highly diagnostic for the aldehyde functionality. whitman.edulibretexts.org
Table 3: Expected Key Mass Fragments for this compound in GC-MS (Electron Ionization) (Note: m/z values are based on theoretical fragmentation pathways.)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |
| 152 | [C₉H₉FO]⁺• | - | Molecular Ion |
| 151 | [C₉H₈FO]⁺ | H• | α-cleavage (loss of aldehydic H) |
| 123 | [C₈H₈F]⁺ | CHO• | α-cleavage (loss of formyl radical) |
| 95 | [C₆H₄F]⁺ | C₂H₄ | Loss of ethylene (B1197577) from [C₈H₈F]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for the analysis of a wide range of organic molecules. While GC-MS is suitable for volatile compounds, LC-MS can analyze a broader range of molecules, including those that are less volatile or thermally sensitive. The compound is first separated via high-performance liquid chromatography (HPLC) and then detected by the mass spectrometer.
In an LC-MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 153.07) would be selected and subjected to collision-induced dissociation (CID) to generate a unique set of product ions. This process is highly specific and sensitive, making it excellent for quantitative analysis or identification in complex mixtures.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions, bond lengths, bond angles, and crystal packing can be determined.
While no public crystal structure data for this compound is currently available, studies on other substituted benzaldehydes show that crystal packing is often governed by weak intermolecular interactions, such as C–H⋯O hydrogen bonds involving the aldehyde group, as well as π–π stacking interactions between the aromatic rings. rsc.orgaip.org
Table 4: Illustrative Crystal Structure Data Parameters (Note: This table shows the type of data obtained from an X-ray crystallography study and does not represent actual data for this compound.)
| Parameter | Example Data |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 5.1 Å, b = 8.3 Å, c = 14.2 Å, β = 98.5° |
| Volume (V) | 592 ų |
| Molecules per unit cell (Z) | 4 |
| Calculated Density | 1.32 g/cm³ |
Electrochemical Studies for Redox Properties (e.g., Cyclic Voltammetry)
Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of a molecule, specifically the potentials at which it is oxidized or reduced. researchgate.net For this compound, CV would primarily probe the reduction of the aldehyde functional group.
In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting plot of current versus potential (a voltammogram) would reveal information about the reduction process. Studies on benzaldehyde (B42025) and its derivatives show that the carbonyl group undergoes reduction, often in an irreversible or quasi-reversible one-electron process to form a radical anion intermediate. rsc.orgxmu.edu.cn The precise reduction potential would be influenced by the electron-withdrawing fluorine atom and the electron-donating ethyl group on the aromatic ring.
Table 5: Hypothetical Cyclic Voltammetry Parameters for the Reduction of this compound (Note: The values provided are hypothetical and for illustrative purposes only.)
| Parameter | Description | Illustrative Value |
| Epc | Cathodic Peak Potential | -1.4 V (vs. Ag/AgCl) |
| Epa | Anodic Peak Potential | Not observed (irreversible) |
| ipc | Cathodic Peak Current | Dependent on concentration and scan rate |
| Scan Rate | Rate of potential sweep | 100 mV/s |
| Solvent/Electrolyte | Medium for the experiment | Acetonitrile (B52724) / 0.1 M TBAPF₆ |
Advanced Chromatographic Techniques for Purity and Separation
The assessment of purity and the separation of this compound from starting materials, by-products, and potential isomers are critical for its application in academic research and synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are the principal techniques employed for these analytical challenges. While specific validated methods for this compound are not extensively detailed in publicly available literature, established methods for related substituted benzaldehydes provide a robust framework for method development.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a primary method for determining the purity of aromatic aldehydes like this compound. This technique separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase.
Research Findings: The separation of benzaldehyde and its derivatives is readily achieved on octadecylsilane (B103800) (C18) columns. researchgate.netsemanticscholar.org An isocratic mobile phase, typically consisting of a mixture of acetonitrile and water with a small percentage of an acidifier like acetic or phosphoric acid, is often sufficient to achieve good peak shape and resolution. researchgate.net For instance, a mobile phase composed of water, acetonitrile, and glacial acetic acid has been successfully used for the analysis of benzaldehyde in pharmaceutical formulations, demonstrating the method's specificity and accuracy. researchgate.net The inclusion of an acid modifier helps to suppress the ionization of any acidic or basic functional groups, leading to more symmetrical peaks. Detection is commonly performed using a UV detector, as the aromatic ring of the benzaldehyde derivative provides strong chromophoric activity. semanticscholar.orgsemanticscholar.org A wavelength of 254 nm is frequently employed for this class of compounds. researchgate.net
The following table outlines a representative RP-HPLC method suitable for the purity analysis of substituted benzaldehydes, which could be adapted for this compound.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water / Acetic Acid (e.g., 40:60:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient (e.g., 25 °C) |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds such as this compound. It offers high resolution, making it ideal for separating closely related isomers.
Research Findings: For the analysis of isomeric mixtures of substituted benzaldehydes, GC provides excellent separation capabilities. A study on bromofluoro benzaldehyde isomers demonstrated a highly efficient separation using a low thermal mass (LTM) GC method with a DB-624 column. rsc.org This technique allows for ultrafast temperature programming, significantly reducing analysis time while maintaining high resolution. rsc.org The use of a mid-polarity stationary phase, like a cyanopropylphenyl-dimethylpolysiloxane (DB-624), is effective for separating aromatic compounds with differing polarities.
In some cases, derivatization is employed to improve the chromatographic properties and detection sensitivity of aldehydes. Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with aldehydes to form stable oxime derivatives, which are amenable to GC analysis and can be detected with high sensitivity using an electron capture detector (ECD) or mass spectrometry. sigmaaldrich.com This approach is particularly useful for trace-level analysis. sigmaaldrich.comund.edu
The table below presents typical GC-MS conditions that could serve as a starting point for the analysis of this compound.
| Parameter | Condition |
|---|---|
| Column | DB-624 or DB-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Initial 50 °C, hold 2 min, ramp at 10 °C/min to 280 °C, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Mass Range | 50-350 amu |
These advanced chromatographic techniques are indispensable for ensuring the purity and confirming the identity of this compound in a research setting. The selection of the specific method and conditions would be guided by the sample matrix and the specific analytical requirements, such as the need to resolve positional isomers or quantify trace impurities.
Advanced Applications and Research Frontiers of 3 Ethyl 5 Fluorobenzaldehyde in Specialized Fields
Role as a Key Building Block in Complex Organic Synthesis
Substituted benzaldehydes are versatile intermediates in organic synthesis due to the reactivity of the aldehyde functional group. The presence of ethyl and fluorine substituents on the aromatic ring of 3-Ethyl-5-fluorobenzaldehyde can influence the electronic properties and steric hindrance of the molecule, potentially offering unique reactivity and properties to the resulting products.
Synthesis of Novel Heterocyclic Compounds
Benzaldehyde (B42025) derivatives are common starting materials for the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. uomus.edu.iqguilan.ac.irmdpi.com The aldehyde group can participate in various cyclization reactions. For instance, it can react with compounds containing active methylene (B1212753) groups and nitrogen or sulfur nucleophiles to form heterocycles like pyrimidines, thiazines, or oxazolidinones. guilan.ac.ir The fluorine atom in this compound could impart desirable properties such as increased metabolic stability and binding affinity to the final heterocyclic products.
Table 1: Potential Heterocyclic Scaffolds from Benzaldehyde Derivatives
| Heterocycle Class | General Synthetic Approach | Potential Significance |
|---|---|---|
| Dihydropyrimidines | Biginelli reaction with a β-dicarbonyl compound and urea/thiourea | Calcium channel blockers, antihypertensive agents |
| Benzothiazines | Reaction with 2-aminothiophenol (B119425) derivatives | Antifungal, antibacterial, and anticancer activities |
| Oxazolidinones | Reaction with amino acids | Antibacterial agents |
This table represents potential applications and is based on general reactions of substituted benzaldehydes, not specifically documented for this compound.
Precursor for Fluorine-Containing Amine and Amino Acid Derivatives
The introduction of fluorine into amines and amino acids is a common strategy in medicinal chemistry to enhance properties like metabolic stability and lipophilicity. nih.govnih.goviris-biotech.de this compound could serve as a precursor for such compounds through established synthetic routes.
One common method is reductive amination , where the benzaldehyde reacts with an amine in the presence of a reducing agent to form a new amine. If ammonia (B1221849) is used, a primary benzylamine (B48309) derivative can be synthesized.
Another significant reaction is the Strecker amino acid synthesis , where the aldehyde reacts with ammonia and cyanide, followed by hydrolysis to yield an α-amino acid. This would result in a phenylalanine derivative with the 3-ethyl-5-fluoro substitution pattern on the phenyl ring.
Table 2: Potential Fluorine-Containing Derivatives from this compound
| Derivative Class | Synthetic Method | Key Reagents | Potential Application |
|---|---|---|---|
| Fluorinated Benzylamines | Reductive Amination | Amine (e.g., NH₃, RNH₂), Reducing Agent (e.g., NaBH₃CN) | Pharmaceutical intermediates, building blocks for agrochemicals |
This table outlines potential synthetic pathways and is not based on specific documented examples for this compound.
Development of Chiral Auxiliaries and Asymmetric Synthesis Strategies
Chiral auxiliaries are crucial tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds. tcichemicals.comnih.govrsc.org While there is no specific literature describing this compound in this role, chiral ligands and auxiliaries can be derived from various aromatic aldehydes. For example, the aldehyde could be converted into a chiral amino alcohol, which could then be used as a ligand for a metal catalyst in an asymmetric reaction. The electronic and steric properties imparted by the ethyl and fluoro groups could influence the stereoselectivity of such catalytic systems.
Contributions to Advanced Materials Science Research
Aromatic aldehydes are also valuable precursors in materials science for the synthesis of functional organic materials. The specific substitution pattern of this compound could be leveraged to tune the properties of polymers and organic electronic materials.
Precursors for Functional Polymers and Coatings
The aldehyde functionality of this compound can be utilized in polymerization reactions. For example, it can undergo condensation polymerization with phenols or other activated aromatic compounds to form resins. The fluorine atom could enhance the thermal stability, chemical resistance, and hydrophobicity of the resulting polymers, making them potentially suitable for specialized coatings. google.com
Synthesis of Organic Semiconductors and Optoelectronic Materials
The synthesis of organic semiconductors often involves the construction of extended π-conjugated systems. rsc.orgnih.govnih.govmdpi.comrsc.org While direct polymerization of benzaldehydes is not a common route to highly conductive polymers, they can be used to synthesize building blocks for such materials. For instance, this compound could be a precursor to stilbene (B7821643) or other vinyl-containing monomers through reactions like the Wittig or Horner-Wadsworth-Emmons reaction. These monomers could then be polymerized to form conjugated polymers. The electron-withdrawing nature of the fluorine atom could influence the electronic energy levels (HOMO/LUMO) of the resulting materials, which is a critical factor in the performance of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Table 3: Potential Material Science Applications of this compound Derivatives
| Material Class | Synthetic Intermediate | Polymerization Method | Potential Properties |
|---|---|---|---|
| Fluorinated Polystyrene Derivatives | Vinyl monomer via Wittig reaction | Radical or controlled polymerization | High thermal stability, low surface energy coatings |
This table illustrates potential applications in materials science and is based on general synthetic strategies, not on specific research involving this compound.
Supramolecular Assembly and Nanostructure Fabrication
While specific studies on the self-assembly of this compound are not extensively documented, its molecular structure provides a clear basis for its potential use in supramolecular chemistry and the bottom-up fabrication of nanostructures. The formation of ordered materials from molecular components is governed by non-covalent interactions, and this compound possesses several features that can drive such processes.
The primary driving forces for the self-assembly of aromatic molecules are π–π stacking and hydrophobic interactions. acs.org The fluorinated benzene (B151609) ring of this compound can participate in these interactions, promoting the aggregation of molecules into larger, ordered structures. acs.org The introduction of fluorine into self-assembling systems often results in more stable and robust lattices. nih.gov Fluorination can alter the electrostatic nature of the aromatic ring, potentially leading to distinct packing arrangements compared to its non-fluorinated counterparts. rsc.org The presence of the ethyl group provides an additional hydrophobic component that can further direct the assembly process.
The aldehyde functional group offers a route to more complex, covalently linked superstructures through the formation of dynamic bonds, such as Schiff bases. mdpi.com This allows for the programmed assembly of molecules into specific shapes and sizes, which is a key goal in nanostructure fabrication. nih.govntmdt-si.com The combination of directional non-covalent forces (like hydrogen bonding and π-stacking) and the potential for dynamic covalent bond formation makes this compound a candidate for creating functional nanomaterials. rsc.org
Key Molecular Features for Supramolecular Assembly:
| Feature | Interaction Type | Potential Role in Assembly |
| Aromatic Ring | π–π Stacking | Drives the directional stacking of molecules to form columns or sheets. acs.org |
| Fluorine Atom | Electrostatic, Halogen Bonding | Modulates π–π stacking interactions and can form specific intermolecular contacts, leading to more stable and ordered structures. nih.govrsc.org |
| Ethyl Group | Hydrophobic Interactions | Contributes to the overall stability of the assembly in aqueous environments and can influence molecular packing. |
| Aldehyde Group | Hydrogen Bonding, Covalent Bonding | Can act as a hydrogen bond acceptor or react to form Schiff bases, enabling the formation of extended, dynamic networks. mdpi.com |
Utility in Agrochemical and Pharmaceutical Intermediate Synthesis
Fluorinated organic compounds are of immense importance in the life sciences, with fluorine being a constituent of many leading pharmaceuticals and agrochemicals. trea.com Fluorobenzaldehydes are recognized as crucial intermediates for the synthesis of these biologically active molecules. wikipedia.orggoogle.com The inclusion of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target enzymes. trea.com
This compound serves as a versatile building block for introducing a substituted fluorophenyl moiety into larger, more complex molecules. The aldehyde group is highly reactive and can be readily transformed into a wide variety of other functional groups or used in condensation reactions to build molecular scaffolds. wikipedia.org For instance, fluorobenzaldehydes are used as precursors in the synthesis of:
Hydrazone derivatives with potential antitubercular activity. mdpi.com
Unsaturated amides that serve as scaffolds for pharmacologically relevant compounds. mdpi.com
Heterocyclic compounds , which are core structures in many drugs.
While specific blockbuster drugs or agrochemicals derived directly from this compound are not prominently cited in public literature, its structural class is frequently featured in patents for medicinal and agricultural chemistry. For example, patents describe the use of substituted benzaldehydes in the synthesis of compounds for treating obesity and related metabolic disorders. googleapis.com Its utility lies in its capacity to act as a foundational component, which can be elaborated through multi-step synthetic sequences to produce novel candidates for drug discovery and crop protection. google.comjustia.com The synthesis of 3-bromo-4-fluorobenzaldehyde, a closely related intermediate, highlights the industrial relevance of this class of compounds in producing pesticides like flucloxacillin (B1213737) and flumethrin. google.com
Future Directions and Emerging Research Areas
The future utility of this compound is intrinsically linked to broader advancements in chemical synthesis and technology. Emerging research areas are focused on making its synthesis more efficient and sustainable, exploring the unique reactivity conferred by its fluorine atom, and leveraging computational tools to accelerate discovery.
Traditional methods for synthesizing substituted aldehydes can involve harsh conditions or produce significant waste. Modern research is focused on developing green and sustainable catalytic methods. One highly promising approach is the one-pot reduction/cross-coupling of Weinreb amides, which provides a versatile and efficient pathway to functionalized benzaldehydes. nih.govacs.orgrug.nl This method uses a stable intermediate that protects the reactive aldehyde, allowing for subsequent functionalization with a wide range of organometallic reagents. nih.govacs.orgacs.org Such strategies reduce the number of purification steps, minimize waste, and often proceed under mild conditions, aligning with the principles of green chemistry.
Another frontier is the direct C-H functionalization of simpler aromatic precursors. While challenging, the development of catalysts that can selectively introduce an ethyl or formyl group onto a fluorinated benzene ring would represent a major step forward in synthetic efficiency. researchgate.netresearchgate.net These innovations could provide more direct and atom-economical routes to this compound and its derivatives.
Comparison of Synthetic Strategies for Substituted Benzaldehydes
| Synthesis Strategy | Description | Advantages | Key Catalyst/Reagent |
|---|---|---|---|
| Classical Formylation | Introduction of a -CHO group onto a pre-functionalized ring (e.g., Gattermann-Koch). | Well-established methods. | Lewis Acids (e.g., AlCl₃) |
| Oxidation of Toluene Derivatives | Oxidation of the corresponding methyl group on the aromatic ring. | Can use readily available starting materials. | Oxidizing agents (e.g., MnO₂, CrO₃) |
| Weinreb Amide Route | One-pot reduction of a Weinreb amide followed by cross-coupling. nih.govacs.org | High functional group tolerance, mild conditions, one-pot procedure. nih.govacs.org | DIBAL-H, Palladium catalysts nih.govacs.org |
| Catalyst-Free Condensation | Synthesis of derivatives (e.g., benzimidazoles) from aldehydes without a catalyst. bohrium.com | Environmentally friendly, simple procedure, high atom economy. bohrium.com | Green solvents (e.g., ethanol) bohrium.com |
The fluorine atom at the meta-position to the aldehyde in this compound exerts a powerful influence on the molecule's electronic properties and reactivity. mdpi.com Its strong electron-withdrawing nature enhances the electrophilicity of the aldehyde's carbonyl carbon, potentially increasing its reactivity towards nucleophiles. This effect can be exploited to drive reactions under milder conditions or to achieve chemoselectivity in molecules with multiple reactive sites.
Furthermore, the study of fluorine's role in directing chemical reactions is an active area of research. dntb.gov.ua For example, the presence of fluorine can influence the regioselectivity of further electrophilic aromatic substitution reactions. Computational studies can predict how the fluorine and ethyl groups cooperatively direct incoming reagents to specific positions on the ring. The unique ability of fluorine to participate in non-covalent interactions like halogen bonding also presents opportunities for designing highly selective catalytic transformations where the catalyst recognizes and binds to the fluorinated substrate in a specific orientation. nih.gov Recent advances in photocatalysis also open new avenues for the functionalization of fluorinated compounds, enabling novel C-F and C-H bond transformations that are difficult to achieve with traditional thermal methods. acs.org
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. nih.gov These tools are particularly valuable for complex molecules like this compound, where multiple synthetic routes are possible and reaction outcomes can be difficult to predict. acs.orgmit.edunih.gov
Moreover, ML models can predict the outcome of a chemical reaction, including the major product and potential byproducts, with increasing accuracy. acs.orgnih.govnih.gov This predictive power minimizes trial-and-error in the lab, saving time and resources. For a given reaction involving this compound, an ML model could forecast the yield and selectivity. AI tools are also being developed to recommend optimal reaction conditions (catalyst, solvent, temperature), further accelerating the process of discovery and development. acs.org
Applications of AI/ML in the Chemistry of this compound
| AI/ML Application | Function | Potential Impact |
|---|---|---|
| Retrosynthesis Planning (CASP) | Proposes multiple synthetic routes from simple precursors. nih.govbiopharmatrend.com | Identifies the most efficient and sustainable manufacturing process. |
| Reaction Outcome Prediction | Predicts the major product and yield of a reaction. acs.orgnih.gov | Reduces failed experiments and accelerates the synthesis of new derivatives. |
| Reaction Condition Optimization | Recommends the optimal catalyst, solvent, and temperature. acs.org | Improves reaction efficiency and reduces development time. |
| Property Prediction | Predicts the physical, chemical, and biological properties of new derivatives. | Prioritizes the synthesis of molecules with the highest potential for desired applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
